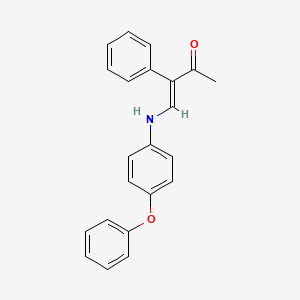

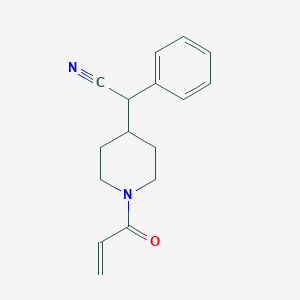

4-(4-Phenoxyanilino)-3-phenyl-3-buten-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-(4-Phenoxyanilino)-3-phenyl-3-buten-2-one seems to be a complex organic compound. Similar compounds like 2-(ALLYLAMINO)-4-OXO-4-(4-PHENOXYANILINO)BUTANOIC ACID and 4-OXO-4-(4-PHENOXYANILINO)-2-(PROPYLAMINO)BUTANOIC ACID are provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. For example, 4-[(4-phenoxyanilino)methyl]phenol contains a total of 41 bond(s); 24 non-H bond(s), 18 multiple bond(s), 5 rotatable bond(s), 18 aromatic bond(s), 3 six-membered ring(s), 1 secondary amine(s) (aromatic), 1 aromatic hydroxyl(s), and 1 ether(s) (aromatic) .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, and solubility. For example, 4-Phenoxyaniline has a melting point of 82-84 °C, and it is brown to green-brown crystalline flakes or powder .科学的研究の応用

Biocatalytic Synthesis Applications

- Innovative Biocatalytic Synthesis : A study presented an environmentally friendly one-pot biocatalytic synthesis of 3,4-dihydro-2(1H)-quinoxalinones and 3,4-dihydro-1,4-benzoxazin-2-ones using lemon juice as a solvent and catalyst. This method emphasizes the use of safer alternatives to hazardous solvents and highlights the potential for green chemistry applications in synthesizing complex molecules (Petronijević et al., 2017).

Antioxidant Activity

- Phenolic Antioxidants as Enzyme Inhibitors : Research on phenolic compounds, such as Bis(2-hydroxy-3-tert-butyl-5-methylphenyl)methane, showcased their potent inhibitory effect on the (Ca2+ + Mg2+)-ATPase of skeletal muscle sarcoplasmic reticulum. These findings suggest a pathway to developing novel inhibitors based on phenolic structures for medical and industrial applications (Sokolove et al., 1986).

Electrochemical Properties

- Electrochemistry of Phenolic Compounds : The electrochemistry of phenol and its derivatives in ionic liquids was studied, showing oxidation and formation of phenolate anions. Such research could inform the design of electrochemical sensors or organic electronics, indicating a broad range of applications for phenolic compounds in advanced material sciences (Villagrán et al., 2006).

Polymerization Catalysts

- Ring-Opening Polymerization Catalysis : A study on group 4 metal complexes with phenolate ligands explored their use in the ring-opening polymerization of lactides and caprolactone, offering insights into the development of novel catalytic systems for producing biodegradable polymers (Monica et al., 2014).

Molecular Mechanism of Action

- Phenolic Compounds in Gene Transfer : Investigations into the effects of phenolic compounds on Agrobacterium virulence genes and gene transfer rates have revealed that certain phenolic structures can enhance virulence induction and transformation efficiency. This has implications for genetic engineering and plant biotechnology, suggesting that phenolic compounds could play a role in optimizing gene transfer methods (Joubert et al., 2002).

Safety and Hazards

特性

IUPAC Name |

(E)-4-(4-phenoxyanilino)-3-phenylbut-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO2/c1-17(24)22(18-8-4-2-5-9-18)16-23-19-12-14-21(15-13-19)25-20-10-6-3-7-11-20/h2-16,23H,1H3/b22-16- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJCKURFCVCIHJ-JWGURIENSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=CNC1=CC=C(C=C1)OC2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C(=C/NC1=CC=C(C=C1)OC2=CC=CC=C2)/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Phenoxyanilino)-3-phenyl-3-buten-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B2656233.png)

![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2656234.png)

![2-[4,4-Difluoro-1-(4-methylphenyl)cyclohexyl]acetic acid](/img/structure/B2656235.png)

![N-Methyl-N-[1-(2-oxo-2-pyrrolidin-1-ylethyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2656236.png)

![(3-(4-Chlorophenyl)-2-thioxo-1,4-diazaspiro[4.4]non-3-en-1-yl)(3,4-dimethylphenyl)methanone](/img/structure/B2656238.png)

![4-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2656241.png)

![5-methyl-3-phenyl-6-(prop-2-en-1-yl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2656244.png)

![1-(2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2656255.png)